- Bifunctional compound with amino group and N2S2 ligand and method for preparing thereof, Taiwan., From Taiwan., I410398, 01 Oct 2013, I410398, 01 Oct 2013

Cas no 86536-92-7 (Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester)

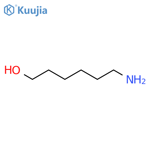

![Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester structure](https://de.kuujia.com/scimg/cas/86536-92-7x500.png)

86536-92-7 structure

Produktname:Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester

CAS-Nr.:86536-92-7

MF:C18H29NO5S

MW:371.491564512253

MDL:MFCD30830071

CID:1852500

PubChem ID:15570047

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester

- Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-, 1,1-dimethylethyl ester (9CI)

- 1,1-Dimethylethyl N-[6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]carbamate

- 6-(tert-Butoxycarbonylamino)hexyl 4-methylbenzenesulfonate

- 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate

- 6-((TERT-BUTOXYCARBONYL)AMINO)HEXYL4-METHYLBENZENESULFONATE

- MFCD30830071

- tert-butyl N-{6-[(4-methylbenzenesulfonyl)oxy]hexyl}carbamate

- 86536-92-7

- 1,1-Dimethylethyl N-(6-(((4-methylphenyl)sulfonyl)oxy)hexyl)carbamate

- YHHYHFYVSNWGRQ-UHFFFAOYSA-N

- SY333610

- 6-(Boc-amino)hexyl 4-methylbenzenesulfonate

- DB-196869

- 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl 4-methylbenzenesulfonate

- SCHEMBL10191081

- 6-(Boc-amino)hexyl Tosylate

- BP-28403

-

- MDL: MFCD30830071

- Inchi: 1S/C18H29NO5S/c1-15-9-11-16(12-10-15)25(21,22)23-14-8-6-5-7-13-19-17(20)24-18(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,19,20)

- InChI-Schlüssel: YHHYHFYVSNWGRQ-UHFFFAOYSA-N

- Lächelt: S(=O)(=O)(OCCCCCCNC(OC(C)(C)C)=O)C1=CC=C(C=C1)C

Berechnete Eigenschaften

- Genaue Masse: 371.17664420g/mol

- Monoisotopenmasse: 371.17664420g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 25

- Anzahl drehbarer Bindungen: 11

- Komplexität: 485

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 90.1Ų

- XLogP3: 3.7

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1246757-1g |

6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate |

86536-92-7 | 95% | 1g |

$305 | 2024-06-05 | |

| AstaTech | 95561-0.25/G |

6-((TERT-BUTOXYCARBONYL)AMINO)HEXYL 4-METHYLBENZENESULFONATE |

86536-92-7 | 95% | 0.25g |

$195 | 2023-09-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R142311-100mg |

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester |

86536-92-7 | 95% | 100mg |

¥507 | 2023-09-07 | |

| AstaTech | 95561-1/G |

6-((TERT-BUTOXYCARBONYL)AMINO)HEXYL 4-METHYLBENZENESULFONATE |

86536-92-7 | 95% | 1g |

$450 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9880-250mg |

tert-butyl N-{6-[(4-methylbenzenesulfonyl)oxy]hexyl}carbamate |

86536-92-7 | 95% | 250mg |

¥850.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9880-1g |

tert-butyl N-{6-[(4-methylbenzenesulfonyl)oxy]hexyl}carbamate |

86536-92-7 | 95% | 1g |

¥2304.0 | 2024-04-16 | |

| 1PlusChem | 1P01XC4I-250mg |

6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate |

86536-92-7 | 95% | 250mg |

$60.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718765-100mg |

1,1-Dimethylethyl N-[6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]carbamate |

86536-92-7 | 95% | 100mg |

¥448.00 | 2024-04-28 |

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1S:CH2Cl2, overnight, rt

2.1S:C5H5N, 1 h, cooled

2.2R:HCl, S:H2O, < pH 7

2.1S:C5H5N, 1 h, cooled

2.2R:HCl, S:H2O, < pH 7

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1S:CH2Cl2, rt; 10 min, rt

2.1R:Et3N, S:CH2Cl2, rt; 48 h, rt

2.1R:Et3N, S:CH2Cl2, rt; 48 h, rt

Referenz

- Affinity-based small fluorescent probe for NAD(P)H:quinone oxidoreductase 1 (NQO1). Design, synthesis and pharmacological evaluation, European Journal of Medicinal Chemistry, 2017, 127, 828-839

Herstellungsverfahren 3

Reaktionsbedingungen

1.1R:Et3N, C:Me3N •HCl, S:CH2Cl2, 0°C; 2 h, 0°C; 0°C → rt

1.2R:15 min, rt

1.2R:15 min, rt

Referenz

- Manganese-Catalyzed Stereospecific Hydroxymethylation of Alkyl Tosylates, Organic Letters, 2019, 21(22), 9268-9271

Herstellungsverfahren 4

Reaktionsbedingungen

1.1R:C5H5N, S:CH2Cl2, 0°C; 3.5 h, rt

1.2R:HCl, S:H2O, rt

1.2R:HCl, S:H2O, rt

Referenz

- Tamoxifen and Fulvestrant Hybrids Showed Potency as Selective Estrogen Receptor Down-Regulators, Medicinal Chemistry (Sharjah, 2017, 13(3), 206-213

Herstellungsverfahren 5

Reaktionsbedingungen

1.1R:NaOH, S:H2O, 12 h, rt

1.2R:HCl, S:H2O, rt, acidify

2.1R:Ag2O, C:KI, S:CH2Cl2, 30 min, 0°C

2.2C:57951-36-7, 4 h, 0°C

1.2R:HCl, S:H2O, rt, acidify

2.1R:Ag2O, C:KI, S:CH2Cl2, 30 min, 0°C

2.2C:57951-36-7, 4 h, 0°C

Referenz

- Shikimoyl-ligand decorated gold nanoparticles for use in ex vivo engineered dendritic cell based DNA vaccination, Nanoscale, 2019, 11(16), 7931-7943

Herstellungsverfahren 6

Reaktionsbedingungen

1.1R:Et3N, S:MeOH, 20 h, rt

2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 1 h, rt; 21 h, rt; 24 h, 28°C

2.2S:H2O, 10 min, 28°C

2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 1 h, rt; 21 h, rt; 24 h, 28°C

2.2S:H2O, 10 min, 28°C

Referenz

- Click Conjugation of a Binuclear Terbium(III) Complex for Real-Time Detection of Tyrosine Phosphorylation, Analytical Chemistry (Washington, 2015, 87(7), 3834-3840

Herstellungsverfahren 7

Reaktionsbedingungen

1.1R:Et3N, S:MeOH, 1 h, reflux

2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 4 h, rt

2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 4 h, rt

Referenz

- Electrochemically triggered co-conformational switching in a [2]catenane comprising a non-symmetric calyx[6]arene wheel and a two-station oriented macrocycle, Molecules, 2018, 23(5), 1156/1-1156/12

Herstellungsverfahren 8

Reaktionsbedingungen

1.1R:Et3N, S:CHCl3, 15 min, 5°C

1.25°C → rt; 4 h, rt

1.25°C → rt; 4 h, rt

Referenz

- Synthesis of solvatochromic merocyanine dyes and their immobilization to polymers, Journal of Applied Polymer Science, 2017, 134(5), n/a

Herstellungsverfahren 9

Reaktionsbedingungen

1.1R:Et3N, C:4-DMAP, S:CH2Cl2, 8 h, rt

Referenz

- Redox-Switchable Calix[6]arene-Based Isomeric Rotaxanes, Chemistry - A European Journal, 2018, 24(47), 12370-12382

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Raw materials

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Preparation Products

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Verwandte Literatur

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

86536-92-7 (Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester) Verwandte Produkte

- 2171851-40-2(3-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpyrrolidine-3-carboxylic acid)

- 2103813-51-8(methyl 2-amino-3-{1H-pyrrolo3,2-bpyridin-3-yl}propanoate)

- 2229049-03-8(4-(but-3-yn-2-yl)-2-methoxy-1-nitrobenzene)

- 1604293-75-5((3S)-1-ethylsulfonyl-3-methyl-piperazine)

- 88260-15-5(N-cyclohexyl-5-methylpyridin-2-amine)

- 2138094-16-1(4,4-Dimethyl-3-(3-methylpyrrolidin-1-yl)cyclohexan-1-one)

- 13055-64-6(Benzoic acid, 2-formyl-5-(trifluoromethyl)-)

- 2228551-62-8(4-(aminomethyl)-4-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol)

- 1343419-15-7(2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride)

- 1160245-32-8(ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:86536-92-7)Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester

Reinheit:99%

Menge:1g

Preis ($):184.0